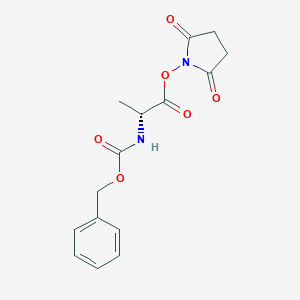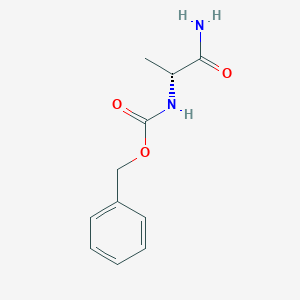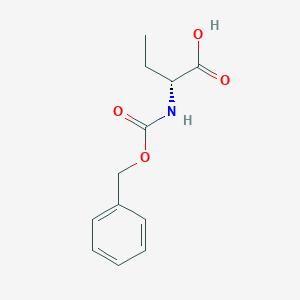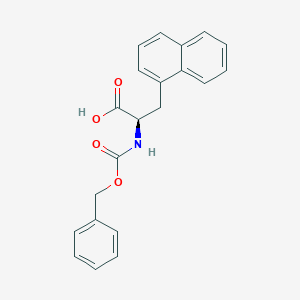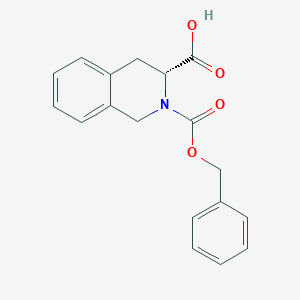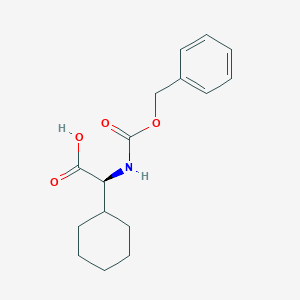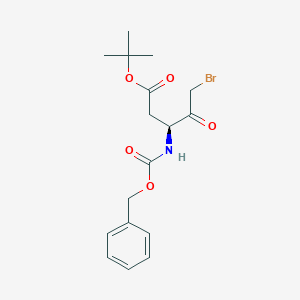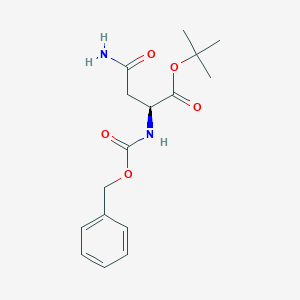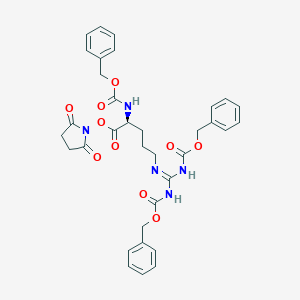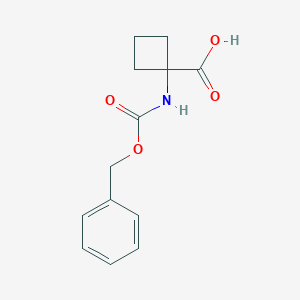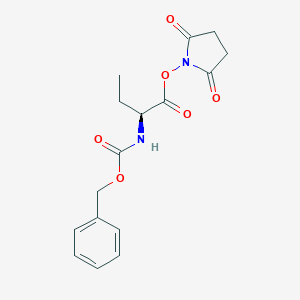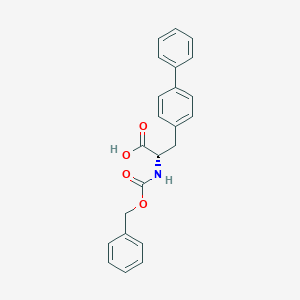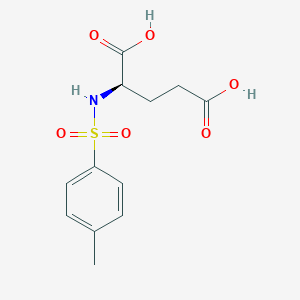
Tosyl-L-glutamic acid
説明
Tosyl-L-glutamic acid, also known as N-Tosyl-L-glutamic Acid or N-p-Tolylsulfonyl-L-glutamic Acid, is a protected form of L-Glutamic Acid . It has a molecular weight of 301.32 and a molecular formula of C12H15NO6S . It is one of the two amino acids that contains a carboxylic acid group in its side chains .
Synthesis Analysis
The synthesis of Tosyl-L-glutamic acid has been known for a long time as a step in the preparation of L-glutamine . The synthesis involves the conversion of the amino group of the bis-tert-butyl protected L-glutamate to isocyanate by means of triphosgene .
Molecular Structure Analysis
Tosyl-L-glutamic acid occurs in two crystalline forms: α and β . Form α-1 (prisms) having a melting point of 145–147°C is chemically pure and stable . Tosyl-L-glutamic acid contains total 35 bond(s); 20 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Unfortunately, there is limited information available on the specific chemical reactions involving Tosyl-L-glutamic acid .
Physical And Chemical Properties Analysis
Tosyl-L-glutamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 534.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 85.3±3.0 kJ/mol and a flash point of 276.9±32.9 °C .
科学的研究の応用
-
Environmental Science and Pollution Research
- L-glutamic acid has been used to protect plants from copper-induced oxidative stress . This is particularly relevant in the field of environmental science and pollution research.
- The method involves the exogenous application of L-glutamic acid to mitigate the toxicity of copper .
- The results showed that L-glutamic acid improved the phenotypic appearance of lentil seedlings, increased biomass production, maintained water balance, and increased photosynthetic pigments when exposed to toxic copper .
-
Salt Tolerance in Agriculture
- L-glutamic acid has been used to enhance salt tolerance in lentil . This application is relevant in the field of agriculture, particularly in areas with high soil salinity.
- The method involves the exogenous application of L-glutamic acid to lentil plants under salt stress .
- The results showed that L-glutamic acid reduced the accumulation of sodium, maintained ion homeostasis, and increased the activities of antioxidant enzymes. As a result, salt-induced oxidative damage was reduced, and the survival rate of the lentil seedlings was improved .
-
Fumagillin Production
- L-glutamic acid has been used as a nitrogen source in the culture of Aspergillus fumigatus NRRL 2436 for fumagillin production . This is relevant in the field of pharmaceuticals and biotechnology.
- The method involves using L-glutamic acid as a nitrogen source in the culture medium .
- The results of this application are not explicitly mentioned in the source .
-
Biomedical Applications
-
Peptide Chemistry
- Tosyl-L-glutamic acid is used as a protecting group in peptide chemistry . This is particularly relevant in the field of biochemistry and pharmaceuticals.
- The method involves using Tosyl-L-glutamic acid as a protecting group during peptide synthesis .
- The results of this application are not explicitly mentioned in the source .
-
Cell Culture
- L-glutamic acid is used in cell culture as a component of MEM non-essential amino acids solution . This is relevant in the field of cell biology and biotechnology.
- The method involves adding L-glutamic acid to the culture medium .
- The results of this application are not explicitly mentioned in the source .
-
Food Industry
-
Peptide Chemistry
- Tosyl-L-glutamic acid is used as a protecting group in peptide chemistry . This is particularly relevant in the field of biochemistry and pharmaceuticals.
- The method involves using Tosyl-L-glutamic acid as a protecting group during peptide synthesis .
- The results of this application are not explicitly mentioned in the source .
-
Cell Culture
- L-glutamic acid is used in cell culture as a component of MEM non-essential amino acids solution . This is relevant in the field of cell biology and biotechnology.
- The method involves adding L-glutamic acid to the culture medium .
- The results of this application are not explicitly mentioned in the source .
-
Food Industry
Safety And Hazards
特性
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256419 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-glutamic acid | |
CAS RN |
4816-80-2 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



